molecular formula C5H4BrIN2 B14053959 3-Bromo-6-iodopyridin-2-amine

3-Bromo-6-iodopyridin-2-amine

Cat. No.: B14053959
M. Wt: 298.91 g/mol
InChI Key: KCAGEGBDVBPUHA-UHFFFAOYSA-N
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Description

3-Bromo-6-iodopyridin-2-amine is an organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 2-aminopyridine followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents. For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

3-Bromo-6-iodopyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodopyridin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-iodopyridin-2-amine is unique due to its dual halogenation, which provides a versatile platform for further functionalization. This dual halogenation allows for selective reactions at either the bromine or iodine site, making it a valuable intermediate in complex organic synthesis.

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

3-bromo-6-iodopyridin-2-amine

InChI

InChI=1S/C5H4BrIN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)

InChI Key

KCAGEGBDVBPUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)N)I

Origin of Product

United States

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